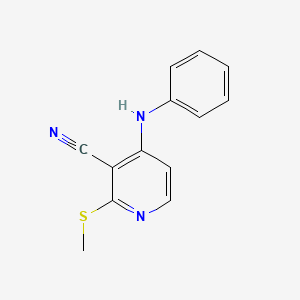

4-anilino-2-(methylthio)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-anilino-2-(methylthio)nicotinonitrile derivatives involves several strategies, including triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles, revealing a pathway for the formation of various functionalized quinolines. This process is highly chemoselective under mild reaction conditions but requires the β-methylthio group for success. Additionally, a new double N-heteroannulation process has been demonstrated for the synthesis of indolo[3,2-c]quinolines from non-heterocyclic precursors, leading to the synthesis of natural product isocryptolepine in four steps from an acyclic precursor (Bandyopadhyay et al., 2021).

Molecular Structure Analysis

The molecular structure of synthesized nicotinonitrile derivatives, including 4-anilino-2-(methylthio)nicotinonitriles, has been elucidated using a combination of elemental analyses, X-ray, and various spectroscopic methods such as proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), correlation spectroscopy (COSY), heteronuclear single quantum coherence spectroscopy (HSQC), and mass spectrometry (MS). These comprehensive studies confirm the structure and provide insights into the molecular geometry and bonding characteristics of these compounds (Al-Omran et al., 2013).

Chemical Reactions and Properties

4-anilino-2-(methylthio)nicotinonitrile and its derivatives participate in various chemical reactions that highlight their reactivity and potential application in organic synthesis. For example, the behavior of 3-anilinoenones towards carbon nucleophiles has been studied, revealing interesting new synthesis routes to nicotinonitriles and other derivatives. These reactions involve the use of active methylene nitrile in both acid and base media, leading to the formation of complex structures through one-pot multicomponent reactions (MCRs) (Al-Omran et al., 2013).

Physical Properties Analysis

The physical properties of 4-anilino-2-(methylthio)nicotinonitriles and related compounds are closely related to their molecular structure and crystalline arrangement. Single crystal X-ray diffraction studies provide detailed information on their three-dimensional structures, molecular shapes, and the nature of short contacts, which are crucial for understanding their physical properties, such as solubility, stability, and light-emitting characteristics. Such studies are foundational for the development of materials with potential applications in optoelectronics and other fields (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-anilino-2-(methylthio)nicotinonitriles are influenced by their functional groups and molecular structure. These compounds exhibit a wide range of reactivities, such as participation in cyclization reactions, addition reactions, and electrophilic substitutions, depending on the substituents and reaction conditions. The chemical behavior is also affected by the presence of the methylthio group, which can influence the electron density on the aromatic ring and thereby affect the reactivity towards various reagents and conditions (Bandyopadhyay et al., 2021).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Highly Regioselective Palladium-Catalyzed C2-Amination

Palladium(0) facilitates highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the development of 4-chloro-6-anilino nicotinonitrile compounds after in situ deprotection. This method has broad implications for synthesizing complex anilino nicotinonitrile derivatives used in pharmaceuticals and agrochemicals (Delvare, Koza, & Morgentin, 2011).

Catalysis by 2-(Methylthio)aniline Complexes

The complex of 2-(methylthio)aniline with palladium(II) has been identified as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water, offering a green and efficient approach to constructing carbon-carbon bonds. This catalyst showcases high efficiency and broad applicability in water, a desirable trait for eco-friendly chemical processes (Rao et al., 2014).

Material Science

Supercapacitors and Energy Storage

Research into NiCo2S4 nanotube arrays on Ni foam has demonstrated their effectiveness in supercapacitors, showing high specific capacitance and excellent cycling stability. This material, due to its high surface area and efficient electron and ion transport, is considered a promising candidate for energy storage applications (Chen et al., 2014).

Environmental Applications

Water Pollution Monitoring

An electrochemical strategy has been developed to detect thiosulfate, 4-chlorophenol, and nitrite in water samples, employing a nanostructure modified sensor. This approach highlights the potential of 4-anilino-2-(methylthio)nicotinonitrile derivatives in environmental monitoring and pollution control (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

Antimicrobial Applications

Antimycobacterial Agents

Novel synthesis routes involving palladium-catalyzed C-C Suzuki coupling have led to the development of compounds with significant antimycobacterial activity. These findings support the potential of nicotinonitrile derivatives, including those related to 4-anilino-2-(methylthio)nicotinonitrile, in the development of new treatments against Mycobacterium tuberculosis (Patel, Chikhalia, & Kumari, 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Eigenschaften

IUPAC Name |

4-anilino-2-methylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-17-13-11(9-14)12(7-8-15-13)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYFPEVZNOMRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1C#N)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5595133.png)

![methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5595135.png)

![6-[(2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5595174.png)

![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595178.png)

![3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)

![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)

![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

![1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595218.png)

![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)

![(1S*,5R*)-3-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595227.png)

![N-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5595233.png)